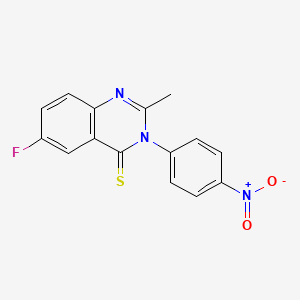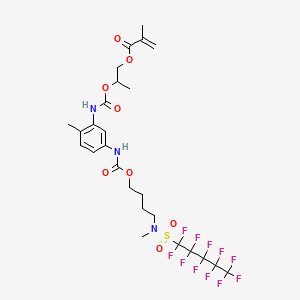
Glutamylisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamylisoleucine is a dipeptide composed of gamma-glutamate and isoleucine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is of interest due to its potential physiological and cell-signaling effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glutamylisoleucine typically involves the enzymatic cleavage of larger proteins by gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to release the gamma-glutamyl group, which can then be transferred to isoleucine . The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant gamma-glutamyl transpeptidases to enhance yield and efficiency. The process can be scaled up using bioreactors where the enzyme and substrate concentrations, as well as reaction conditions, are carefully controlled to maximize production .
Analyse Chemischer Reaktionen
Types of Reactions
Glutamylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glutamylisoleucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: It is studied for its role in protein metabolism and cell signaling.
Medicine: It has potential therapeutic applications due to its physiological effects.
Industry: It is used in the production of bioactive peptides and as a substrate in enzymatic reactions
Wirkmechanismus
The mechanism of action of glutamylisoleucine involves its interaction with specific enzymes and receptors in the body. Gamma-glutamyl transpeptidases catalyze the hydrolysis of gamma-glutamyl bonds, releasing the gamma-glutamyl group, which can then interact with other molecules. This interaction can influence various cellular pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gamma-glutamylthreonine
- Gamma-glutamylvaline
- Gamma-glutamylleucine
Uniqueness
Glutamylisoleucine is unique due to its specific amino acid composition and the physiological effects it exerts. While similar compounds like gamma-glutamylthreonine and gamma-glutamylvaline share some structural similarities, this compound has distinct properties that make it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
5879-22-1 |
|---|---|
Molekularformel |
C11H20N2O5 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |
InChI-Schlüssel |
SNFUTDLOCQQRQD-ZKWXMUAHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)

![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)



![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)





